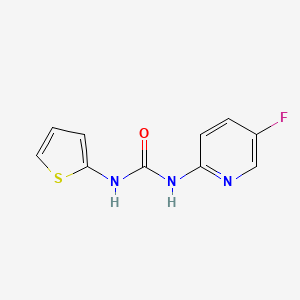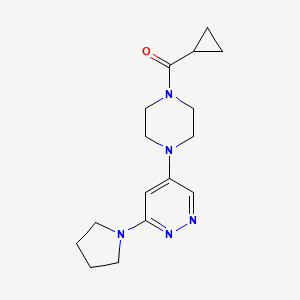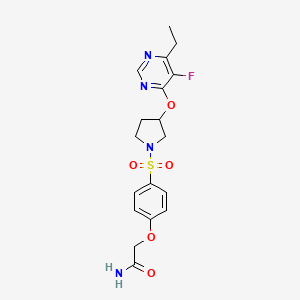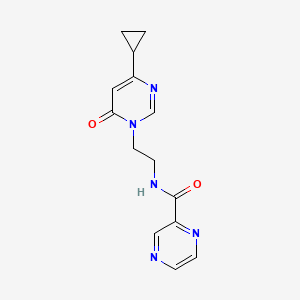![molecular formula C22H26N4O4S B2461600 N-(3-氰基苯基)-4-[(5-乙基-1,2,4-恶二唑-3-基)甲基]-3-氧代-3,4-二氢-2H-1,4-苯并恶嗪-6-磺酰胺 CAS No. 1298053-50-5](/img/no-structure.png)
N-(3-氰基苯基)-4-[(5-乙基-1,2,4-恶二唑-3-基)甲基]-3-氧代-3,4-二氢-2H-1,4-苯并恶嗪-6-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-cyanophenyl)-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is a useful research compound. Its molecular formula is C22H26N4O4S and its molecular weight is 442.53. The purity is usually 95%.
BenchChem offers high-quality N-(3-cyanophenyl)-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-cyanophenyl)-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和生物活性
相关化合物的合成通常涉及复杂的化学反应,旨在探索它们作为治疗剂的潜力。例如,研究表明合成芳基偶氮吡唑嘧啶酮类杂环化合物,对各种细菌和真菌表现出抗菌活性 (Nikulsinh Sarvaiya, Sheetal Gulati, Harshil Patel, 2019)。类似地,对 N-取代咪唑基苯甲酰胺或苯磺酰胺的研究揭示了它们的心脏电生理活性,表明它们作为选择性 III 类药物的潜力 (T. K. Morgan 等,1990)。
抗癌和抗炎特性
进一步的研究包括合成取代的苯甲酰胺/苯磺酰胺作为抗炎和抗癌剂 (Madhavi Gangapuram, K. Redda, 2009),突出了磺酰胺化合物在药物化学中的多功能性。此外,合成了塞来昔布衍生物并评估了它们的抗炎、镇痛、抗氧化、抗癌和抗 HCV 活性,展示了潜在治疗应用的广泛范围 (Ş. Küçükgüzel 等,2013)。
抗疟疾和抗结核活动
磺酰胺化合物的探索延伸到它们作为潜在的抗疟疾和抗结核剂的用途。例如,利用计算和分子对接研究调查了抗疟疾磺酰胺,证明了它们对疟疾的疗效 (Asmaa M. Fahim, Eman H. I. Ismael, 2021)。另一项研究合成了含有磺酰胺部分的新型杂环化合物,具有显着的抗菌活性,可能适合作为抗菌剂 (M. E. Azab, M. Youssef, E. A. El-Bordany, 2013)。
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-cyanophenyl)-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide involves the reaction of 3-cyanophenylamine with 5-ethyl-1,2,4-oxadiazole-3-carboxylic acid, followed by the conversion of the resulting intermediate to the final product through a series of reactions.", "Starting Materials": [ "3-cyanophenylamine", "5-ethyl-1,2,4-oxadiazole-3-carboxylic acid", "thionyl chloride", "sodium hydroxide", "sulfuric acid", "sodium nitrite", "sodium sulfite", "sodium carbonate", "sodium bicarbonate", "sodium chloride", "acetic anhydride", "acetic acid", "sodium acetate", "sodium borohydride", "sodium hydroxide", "sodium methoxide", "sodium sulfide", "sodium bisulfite", "sodium hydrosulfite", "sodium cyanide", "sodium azide", "sodium borohydride", "sodium nitrate", "sodium nitrite", "sodium thiosulfate", "sodium sulfate", "sodium sulfide", "sodium sulfite", "sodium carbonate", "sodium bicarbonate", "sodium hydroxide", "sulfuric acid", "hydrochloric acid", "nitric acid", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: 3-cyanophenylamine is reacted with 5-ethyl-1,2,4-oxadiazole-3-carboxylic acid in the presence of thionyl chloride to form N-(3-cyanophenyl)-5-ethyl-1,2,4-oxadiazole-3-carboxamide.", "Step 2: N-(3-cyanophenyl)-5-ethyl-1,2,4-oxadiazole-3-carboxamide is treated with sodium hydroxide and sulfuric acid to form N-(3-cyanophenyl)-5-ethyl-1,2,4-oxadiazole-3-carboxylic acid.", "Step 3: N-(3-cyanophenyl)-5-ethyl-1,2,4-oxadiazole-3-carboxylic acid is reacted with sodium nitrite and sodium sulfite to form the diazonium salt intermediate.", "Step 4: The diazonium salt intermediate is then reacted with sodium carbonate and sodium bicarbonate to form the corresponding phenol.", "Step 5: The phenol is then reacted with acetic anhydride and acetic acid to form the corresponding acetate.", "Step 6: The acetate is then reduced with sodium borohydride in the presence of sodium hydroxide to form the corresponding alcohol.", "Step 7: The alcohol is then reacted with sodium methoxide and sulfuric acid to form the corresponding methyl ether.", "Step 8: The methyl ether is then reacted with sodium sulfide and sodium bisulfite to form the corresponding thioether.", "Step 9: The thioether is then oxidized with sodium hydrosulfite and sulfuric acid to form the corresponding sulfoxide.", "Step 10: The sulfoxide is then reacted with sodium cyanide and sodium azide to form the corresponding nitrile.", "Step 11: The nitrile is then reduced with sodium borohydride in the presence of acetic acid to form the corresponding amine.", "Step 12: The amine is then reacted with sulfuric acid and sodium nitrate to form the corresponding nitro compound.", "Step 13: The nitro compound is then reduced with sodium nitrite and sodium thiosulfate to form the corresponding amine.", "Step 14: The amine is then reacted with sodium sulfate and sodium sulfide to form the corresponding sulfonamide.", "Step 15: The sulfonamide is then purified and isolated as the final product, N-(3-cyanophenyl)-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide." ] } | |
CAS 编号 |
1298053-50-5 |
分子式 |
C22H26N4O4S |
分子量 |
442.53 |
IUPAC 名称 |
3-[(4-ethoxyphenyl)sulfamoyl]-5-methyl-N-(4-propan-2-ylphenyl)-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C22H26N4O4S/c1-5-30-19-12-10-18(11-13-19)26-31(28,29)22-20(15(4)24-25-22)21(27)23-17-8-6-16(7-9-17)14(2)3/h6-14,26H,5H2,1-4H3,(H,23,27)(H,24,25) |
InChI 键 |
VUQJJJNFYKWVPQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NC3=CC=C(C=C3)C(C)C)C |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B2461520.png)
![2-[4-(2-ethoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2461521.png)


![ethyl 4-(2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2461526.png)

![1-{1-[3-(4-Methylphenoxy)propyl]benzimidazol-2-yl}butan-1-ol](/img/structure/B2461528.png)

![2-(2,4-dimethylphenyl)-4-(2-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2461536.png)

![N-(3-chloro-4-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2461539.png)
![2,4-Dimethyl-6-({1-[4-(trifluoromethoxy)benzenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2461540.png)